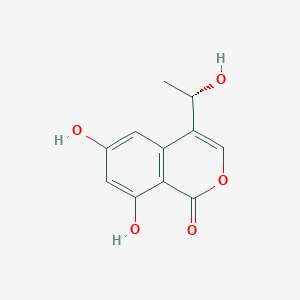
Sescandelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sescandelin is a natural product found in Clonostachys candelabrum with data available.
Aplicaciones Científicas De Investigación
Biosynthesis and Chemical Synthesis
- Biosynthesis Studies : Sescandelin and sescandelin B have been studied for their biosynthesis pathways. Research by Kimura et al. (1994) on the fungus Sesquicilium candelabrum revealed that these compounds are derived from a pentaketide chain and a C1 unit. The isocoumarin skeleton of sescandelin is formed through the cyclization of these chains (Kimura et al., 1994).
- Chemical Synthesis Approach : The first total synthesis of sescandelin was achieved by Kim et al. (2002), providing a practical synthetic route to 4-acetylisocoumarins. This synthesis involved transforming homophthalate to vinylogous amide ester, leading to the production of 4-acetylisocoumarin and sescandelin (Kim et al., 2002).
Biological and Medicinal Applications
- Cytotoxic and Immunomodulatory Properties : A study on compounds from a marine sponge-derived fungus Ascomycota sp. VK12 identified sescandelin as one of the compounds with cytotoxic effects on carcinoma cells and immunomodulatory activities. This study highlights the potential of sescandelin in cancer research and immunotherapy (Quang et al., 2020).
Applications in Organic Chemistry
- Use in Organic Synthesis : Sescandelin, as an isocoumarin-based compound, has applications in medicinal chemistry and organic synthesis. It has been used as a precursor in the synthesis of various compounds and has been evaluated for its potential as an inhibitor in different biological pathways (Pal & Pal, 2019).
Propiedades
Nombre del producto |
Sescandelin |
|---|---|
Fórmula molecular |
C11H10O5 |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
6,8-dihydroxy-4-[(1S)-1-hydroxyethyl]isochromen-1-one |
InChI |
InChI=1S/C11H10O5/c1-5(12)8-4-16-11(15)10-7(8)2-6(13)3-9(10)14/h2-5,12-14H,1H3/t5-/m0/s1 |
Clave InChI |
QFIOPJBPPBDOEP-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=COC(=O)C2=C1C=C(C=C2O)O)O |
SMILES canónico |
CC(C1=COC(=O)C2=C1C=C(C=C2O)O)O |
Sinónimos |
sescandelin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



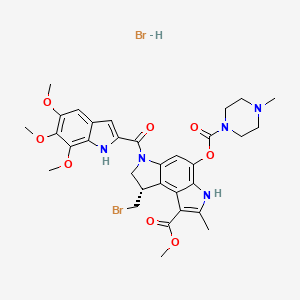
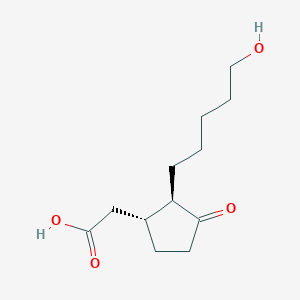
![4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride](/img/structure/B1247340.png)


![5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene](/img/structure/B1247344.png)

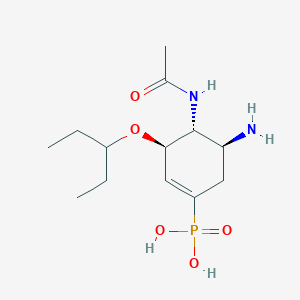
![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)
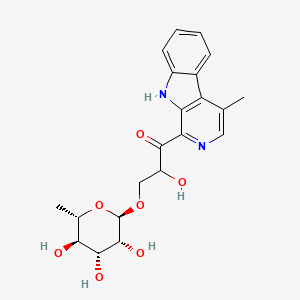

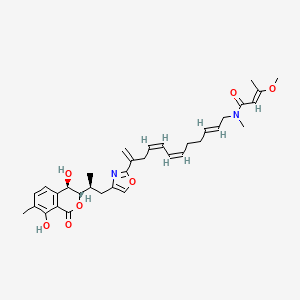
![(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1247361.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(phenylmethyl)-](/img/structure/B1247362.png)